Improved Yield and Process Efficiency in Rosuvastatin Intermediate Synthesis
The use of sodium N-methylmethanesulfonamide as a starting material or in a key substitution step enables the efficient synthesis of Rosuvastatin intermediates. In a representative synthesis of a related pyrimidine derivative, the reaction of N-methylmethanesulfonamide with a chloropyrazine carbonitrile in the presence of Cs₂CO₃ in acetonitrile at 80 °C proceeded with an 82.6% yield [1]. This contrasts with alternative routes that often require harsher conditions or provide lower yields due to the poor nucleophilicity of the free acid. The direct use of the sodium salt can eliminate the need for in-situ deprotonation, simplifying the reaction and potentially improving yield consistency .
| Evidence Dimension | Reaction Yield for C-N Bond Formation |
|---|---|
| Target Compound Data | 82.6% yield for related pyrimidine synthesis using N-methylmethanesulfonamide (in situ deprotonation with Cs₂CO₃) |
| Comparator Or Baseline | Alternative synthetic routes to similar intermediates often report lower yields (e.g., 47.9% for a subsequent reduction step in the same sequence) |
| Quantified Difference | 82.6% (target method) vs. lower yields from alternative sequences |
| Conditions | N-methylmethanesulfonamide, Cs₂CO₃, CH₃CN, 80 °C |
Why This Matters
Higher yield translates directly to lower cost per kilogram of the final Rosuvastatin API, a critical procurement metric.
- [1] PMC9455338. Scheme 3. Synthesis of compound 1. National Center for Biotechnology Information. View Source
